molecular formula C7H11Li B14435811 lithium;4,4-dimethylpent-2-yne CAS No. 74317-35-4

lithium;4,4-dimethylpent-2-yne

Cat. No.: B14435811
CAS No.: 74317-35-4
M. Wt: 102.1 g/mol
InChI Key: AMIAVKSDYGVVHT-UHFFFAOYSA-N
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Description

4,4-Dimethylpent-2-yne (IUPAC name: CH₃C≡CCH₂C(CH₃)₂CH₃) is an internal alkyne characterized by a triple bond between carbons 2 and 3, flanked by methyl substituents at position 4. This structure imparts significant steric hindrance and influences its reactivity in organometallic and catalytic reactions . However, internal alkynes like 4,4-dimethylpent-2-yne are less prone to form stable lithium acetylides due to their electronic and steric constraints.

Properties

CAS No.

74317-35-4

Molecular Formula

C7H11Li

Molecular Weight

102.1 g/mol

IUPAC Name

lithium;4,4-dimethylpent-2-yne

InChI

InChI=1S/C7H11.Li/c1-5-6-7(2,3)4;/h1H2,2-4H3;/q-1;+1

InChI Key

AMIAVKSDYGVVHT-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)(C)C#C[CH2-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;4,4-dimethylpent-2-yne typically involves the deprotonation of 4,4-dimethylpent-2-yne using a strong base such as n-butyllithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen. The reaction is usually performed in a non-polar solvent like hexane or cyclohexane to ensure the solubility of the reactants and products.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include the use of larger reactors, automated systems for handling reactive intermediates, and stringent control of reaction conditions to ensure safety and consistency.

Chemical Reactions Analysis

Types of Reactions

Lithium;4,4-dimethylpent-2-yne undergoes various types of chemical reactions, including:

    Addition Reactions: The triple bond in the alkyne can participate in addition reactions with halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride), leading to the formation of dihaloalkanes or haloalkenes.

    Substitution Reactions: The lithium atom can be replaced by other electrophiles, such as alkyl halides, to form new carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized to form ketones or carboxylic acids, and reduced to form alkanes or alkenes.

Common Reagents and Conditions

    Halogenation: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a solvent such as dichloromethane.

    Hydrohalogenation: Hydrogen halides (e.g., HCl, HBr) in an inert solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).

Major Products

    Dihaloalkanes: From halogenation reactions.

    Haloalkenes: From hydrohalogenation reactions.

    Ketones and Carboxylic Acids: From oxidation reactions.

    Alkanes and Alkenes: From reduction reactions.

Scientific Research Applications

Lithium;4,4-dimethylpent-2-yne has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Organometallic Chemistry: The compound is used to study the reactivity and mechanisms of organolithium compounds.

    Catalysis: It serves as a precursor in the preparation of catalysts for various chemical reactions.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of lithium;4,4-dimethylpent-2-yne involves the interaction of the lithium cation with the π-electrons of the alkyne. This interaction stabilizes the compound and makes it highly reactive towards electrophiles. The lithium cation can also coordinate with other ligands, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

4,4-Dimethylpent-2-yne serves as a critical precursor in palladium-mediated cross-coupling reactions. In the presence of Schwartz reagent (Cp₂Zr(H)Cl), it undergoes syn-addition to form an alkenylzirconocene complex, which transmetalates with Pd(PPh₃)₄ to enable carbon-11 labeling (75% radiochemical yield) . Key comparisons include:

  • Terminal vs. Internal Alkynes : Terminal alkynes (e.g., propyne) are more reactive in cross-coupling due to accessible protonation sites. In contrast, internal alkynes like 4,4-dimethylpent-2-yne require precise steric and electronic alignment for successful insertion into metal complexes .
  • Substituent Effects : Bulky substituents on internal alkynes reduce competing side reactions (e.g., hydrozirconization), making 4,4-dimethylpent-2-yne a superior substrate compared to less substituted internal alkynes .

Hydroalkoxylation Catalyzed by AuCl₃

Gold-catalyzed hydroalkoxylation of 4,4-dimethylpent-2-yne with methanol proceeds via nucleophilic addition and hydrogen migration. Comparative studies reveal:

  • Activation Barriers : Reaction steps involving 4,4-dimethylpent-2-yne (internal alkyne) exhibit higher activation barriers (e.g., 15–20 kcal/mol) compared to terminal alkynes like propyne (10–15 kcal/mol) .
  • Steric Hindrance : The methyl groups at position 4 slow nucleophilic attack, reducing reaction efficiency. Terminal alkynes lack such steric interference, enabling faster kinetics .

Transition-State Analysis in Ritter-Type Amidation

In reactions with BX cations, 4,4-dimethylpent-2-yne forms β-iodanyl enamides through regioselective addition. Transition-state geometries show that steric bulk at position 4 stabilizes intermediates, favoring product formation over competing pathways . Comparatively, linear internal alkynes (e.g., pent-2-yne) exhibit less regiochemical control due to reduced steric stabilization .

Data Tables

Table 1: Comparative Reactivity of 4,4-Dimethylpent-2-yne and Propyne

Property 4,4-Dimethylpent-2-yne (Internal Alkyne) Propyne (Terminal Alkyne)
Cross-Coupling Radiochemical Yield 75% Not reported
Hydroalkoxylation Activation Barrier 15–20 kcal/mol 10–15 kcal/mol
Steric Hindrance High (due to methyl groups) Low
Preferred Catalysts Pd(PPh₃)₄, AuCl₃ AuCl₃, Ni complexes

Research Findings and Limitations

  • Its internal alkyne structure likely impedes lithium coordination, favoring zirconium or palladium complexes instead .
  • Mechanistic Insights : Computational studies highlight that steric effects dominate over electronic factors in determining reaction pathways for 4,4-dimethylpent-2-yne .

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